molecular formula C6H6BrCl2N B8028952 5-Bromo-2-chloroaniline hydrochloride CAS No. 15327-48-7

5-Bromo-2-chloroaniline hydrochloride

Cat. No.: B8028952
CAS No.: 15327-48-7
M. Wt: 242.93 g/mol
InChI Key: QVRISEMHLNLNBV-UHFFFAOYSA-N
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Description

5-Bromo-2-chloroaniline hydrochloride: is a chemical compound that belongs to the class of halogenated anilines. It is characterized by the presence of bromine and chlorine atoms attached to an aniline ring, with the hydrochloride salt form enhancing its solubility and stability. This compound is widely used in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloroaniline hydrochloride typically involves a multi-step process:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as amines or ethers.

    Oxidation: Products include nitroso or nitro derivatives.

    Reduction: Products include primary amines.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloroaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms enhance its binding affinity and specificity towards these targets, leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the final product derived from this compound .

Comparison with Similar Compounds

  • 4-Bromo-2-chloroaniline
  • 3-Bromo-2-chloroaniline
  • 5-Bromo-2-fluoroaniline

Comparison: 5-Bromo-2-chloroaniline hydrochloride is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly influence its reactivity and interaction with other molecules. This unique structure makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5-bromo-2-chloroaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRISEMHLNLNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726449
Record name 5-Bromo-2-chloroaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15327-48-7
Record name 5-Bromo-2-chloroaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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